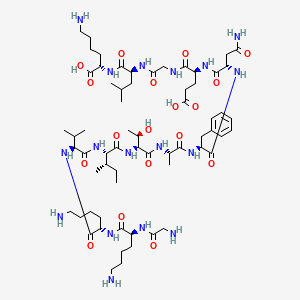
Hemoglobin (64-76)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hemoglobin (64-76) is a peptide fragment derived from the hemoglobin protein, which is responsible for oxygen transport in red blood cells. This specific fragment, consisting of amino acids 64 to 76, has been identified as a T cell inducing determinant, playing a crucial role in immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hemoglobin (64-76) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of hemoglobin (64-76) typically involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. This ensures high purity and consistency, which is essential for research and medical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Hemoglobin (64-76) undergoes various chemical reactions, including oxidation and reduction. The iron in the heme group can be oxidized from Fe(II) to Fe(III), leading to the formation of methemoglobin. This reaction is reversible, allowing the peptide to participate in redox cycling .
Common Reagents and Conditions:
Oxidation: Sodium nitrite is commonly used to oxidize hemoglobin to methemoglobin.
Reduction: Sodium dithionite is used to reduce methemoglobin back to hemoglobin.
Major Products:
Oxidation: Methemoglobin
Reduction: Deoxyhemoglobin
Wissenschaftliche Forschungsanwendungen
Hemoglobin (64-76) has a wide range of applications in scientific research:
Immunology: It is used to study T cell responses and antigen presentation, as it binds to different MHC class II molecules.
Biochemistry: Researchers use it to investigate the structural and functional properties of hemoglobin and its fragments.
Medicine: It is explored for its potential in developing vaccines and immunotherapies.
Industry: Hemoglobin fragments are used in the development of artificial blood substitutes and oxygen carriers.
Wirkmechanismus
Hemoglobin (64-76) exerts its effects by binding to MHC class II molecules, which present the peptide to T cells. This interaction triggers T cell activation and subsequent immune responses. The peptide’s ability to bind in different registers and lengths to MHC molecules highlights its versatility and importance in immune regulation .
Vergleich Mit ähnlichen Verbindungen
Myoglobin: Another oxygen-binding protein, but with a single polypeptide chain.
Other Hemoglobin Fragments: Various fragments of hemoglobin, such as hemoglobin (1-30) and hemoglobin (31-60), are studied for their unique properties and functions.
Uniqueness: Hemoglobin (64-76) is unique due to its specific role in T cell activation and its ability to bind to multiple MHC class II molecules. This makes it a valuable tool for studying immune responses and developing immunotherapies .
Eigenschaften
Molekularformel |
C64H109N17O18 |
|---|---|
Molekulargewicht |
1404.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H109N17O18/c1-9-36(6)52(80-61(95)51(35(4)5)79-57(91)41(22-14-17-27-66)74-56(90)40(21-13-16-26-65)72-48(84)32-68)62(96)81-53(38(8)82)63(97)71-37(7)54(88)77-45(30-39-19-11-10-12-20-39)59(93)78-46(31-47(69)83)60(94)75-42(24-25-50(86)87)55(89)70-33-49(85)73-44(29-34(2)3)58(92)76-43(64(98)99)23-15-18-28-67/h10-12,19-20,34-38,40-46,51-53,82H,9,13-18,21-33,65-68H2,1-8H3,(H2,69,83)(H,70,89)(H,71,97)(H,72,84)(H,73,85)(H,74,90)(H,75,94)(H,76,92)(H,77,88)(H,78,93)(H,79,91)(H,80,95)(H,81,96)(H,86,87)(H,98,99)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |
InChI-Schlüssel |
KBQFUUSAVGNATK-DKBRIIQZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



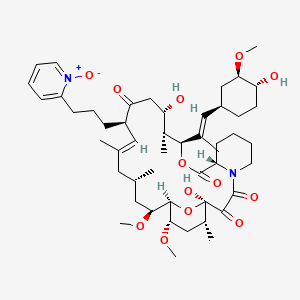
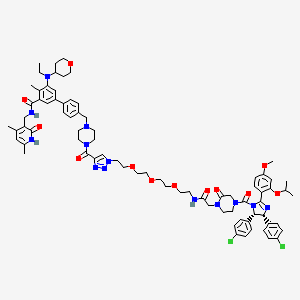
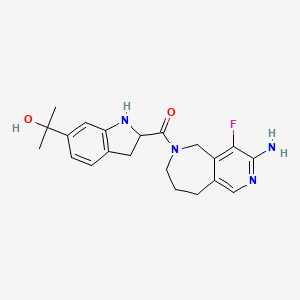
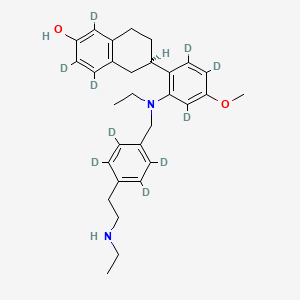
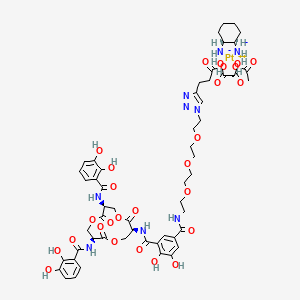
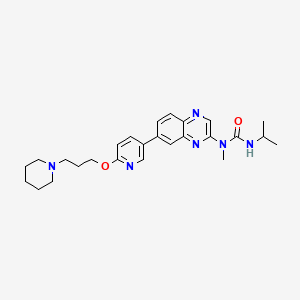
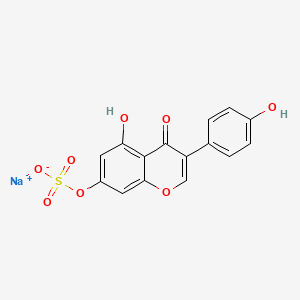
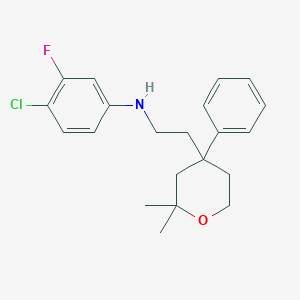
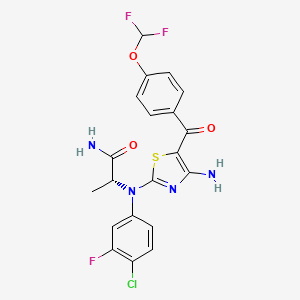
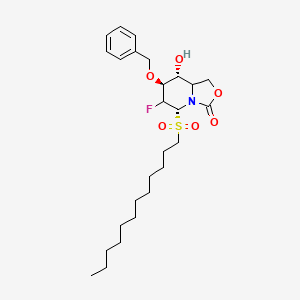
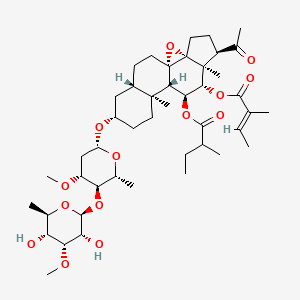
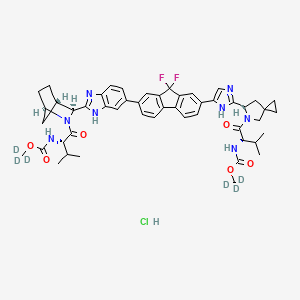
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
